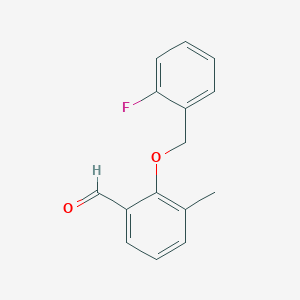![molecular formula C6H9ClF3N B13011920 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane hydrochloride is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Wissenschaftliche Forschungsanwendungen
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane: The non-hydrochloride form of the compound.
(1R,5R,6R)-6-(methyl)-2-azabicyclo[3.1.0]hexane hydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
(1R,5R,6R)-6-(fluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride: A compound with a fluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance the compound’s potential in drug development and other applications.
Eigenschaften
Molekularformel |
C6H9ClF3N |
|---|---|
Molekulargewicht |
187.59 g/mol |
IUPAC-Name |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4-,5-;/m1./s1 |
InChI-Schlüssel |
COMBNBLVOLGGQN-DEVUXVJFSA-N |
Isomerische SMILES |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F.Cl |
Kanonische SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




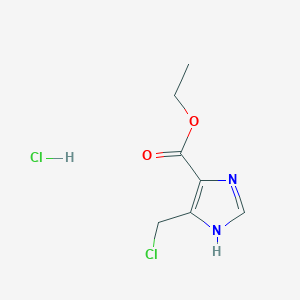
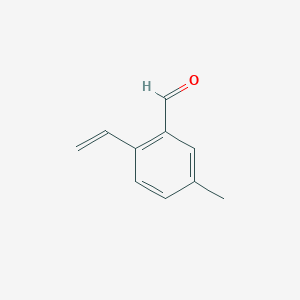
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
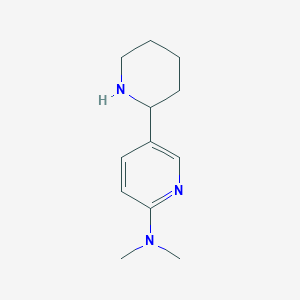
![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)

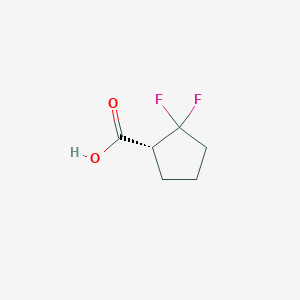
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
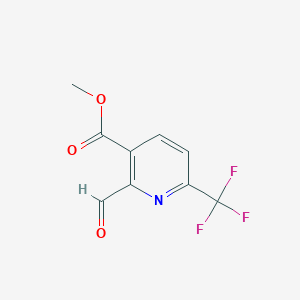
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
